A Technical Guide to the Physicochemical Properties of 5-Hydrazinylquinoline for Pharmaceutical Research and Development
A Technical Guide to the Physicochemical Properties of 5-Hydrazinylquinoline for Pharmaceutical Research and Development
Abstract: 5-Hydrazinylquinoline is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, combining the established quinoline scaffold with a highly reactive hydrazinyl moiety, renders it a versatile precursor for the synthesis of novel compounds with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive examination of the core physical and chemical properties of 5-hydrazinylquinoline. It is designed to equip researchers, chemists, and drug development professionals with the essential data and procedural insights required for its effective handling, characterization, and application in a laboratory setting. The guide delves into the compound's molecular characteristics, thermal properties, solubility, and stability, with a special focus on the prevalent dihydrochloride salt form, which enhances its experimental utility. Furthermore, it outlines standard protocols for property determination and spectroscopic analysis, grounding theoretical knowledge in practical, field-proven methodologies.
Introduction to 5-Hydrazinylquinoline
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical science.[3][4] Its journey began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria.[1] This initial success spurred extensive research into quinoline derivatives, leading to the development of a vast library of synthetic analogues with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The structural versatility of the quinoline nucleus allows for diverse functionalization, making it a privileged scaffold in the design of new therapeutic agents.[5]
5-Hydrazinylquinoline: A Versatile Synthetic Intermediate
5-Hydrazinylquinoline distinguishes itself through the strategic placement of a hydrazinyl group (-NHNH₂) at the C5 position of the quinoline ring. This functional group is a powerful tool in synthetic chemistry, acting as a potent nucleophile and a precursor for the formation of hydrazones, pyrazoles, and other heterocyclic systems.[5][6] Its reactivity is central to the construction of diverse molecular libraries for biological screening.[1]
To improve its handling and utility in experimental settings, 5-hydrazinylquinoline is most commonly available as its dihydrochloride salt (C₉H₉N₃ · 2HCl). This salt form significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[5] A thorough understanding of the properties of this specific form is therefore critical for any researcher working with this compound.
Core Physicochemical Properties
The physical properties of 5-hydrazinylquinoline dictate its behavior in different environments and are fundamental to designing synthetic routes, purification strategies, and formulation studies. The data presented here primarily pertains to the dihydrochloride salt, the most common commercial and experimental form.
Table 1: Summary of Key Physicochemical Properties of 5-Hydrazinylquinoline Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 91004-60-3 | [7][8] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [8] |
| Molecular Weight | 232.11 g/mol | [5][7][8] |
| IUPAC Name | quinolin-5-ylhydrazine;dihydrochloride | [5][7] |
| Boiling Point | 424.3°C at 760 mmHg | [7] |
| Flash Point | 210.4°C | [7] |
| Topological Polar Surface Area | 50.9 Ų | [7] |
| Hydrogen Bond Donors | 4 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Solubility Profile
The parent quinoline molecule is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[9] The introduction of the polar hydrazinyl group and, more significantly, the formation of the dihydrochloride salt, markedly alters this profile. The salt form of 5-hydrazinylquinoline demonstrates enhanced solubility in aqueous media, a property that is highly advantageous for biological assays and certain reaction conditions.[5] The solubility is pH-dependent, a crucial factor given its use as an ionizable organic compound in various applications.[10]
Acidity, Basicity, and pKa
5-Hydrazinylquinoline is a polybasic compound due to the presence of multiple nitrogen atoms: one in the quinoline ring and two in the hydrazinyl group. While a specific experimental pKa value for 5-hydrazinylquinoline is not widely reported, its acidic and basic properties can be inferred from related structures. The parent quinoline has a pKa of approximately 4.9 for its conjugate acid, indicating it is a weak base.[3][11] The hydrazinyl group will contribute additional basicity. Consequently, the molecule will have multiple protonation states depending on the pH of the medium. This characteristic is fundamental to its behavior in biological systems and separation science.
Stability and Handling
Hydrazine and its derivatives can be susceptible to autoxidation, particularly under neutral or alkaline conditions in the presence of oxygen.[12] However, they are significantly more stable under strongly acidic conditions.[12] This inherent property explains the widespread use of 5-hydrazinylquinoline as a hydrochloride salt, which locks the basic nitrogen atoms in their protonated form, thereby increasing the compound's shelf life and stability for experimental use.[5] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Spectroscopic and Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals for the carbon atoms of the quinoline scaffold. The chemical shifts would be characteristic of a bicyclic aromatic system containing a heteroatom.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations of the quinoline ring system (in the 1400-1650 cm⁻¹ range).[15]
-
UV-Vis (Ultraviolet-Visible Spectroscopy): The quinoline moiety is a strong chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, is expected to exhibit distinct absorption bands characteristic of the π-π* transitions within the aromatic system.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the dihydrochloride salt, the analysis would typically show the mass of the protonated free base [M+H]⁺.[16]
Experimental Protocols and Workflows
The following sections detail standardized, high-level workflows for determining key physical properties. These protocols are designed to be self-validating by incorporating essential calibration and control steps.
Workflow for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the aqueous solubility of a compound. The causality behind this choice lies in its ability to ensure that a true equilibrium is reached between the solid compound and the solvent.
Caption: Standard workflow for aqueous solubility determination.
Protocol for Spectroscopic Characterization
A systematic approach is required to ensure accurate and reproducible spectroscopic data. This workflow emphasizes the importance of sample purity and instrument readiness as prerequisites for reliable structural confirmation.
Caption: Systematic workflow for spectroscopic analysis.
Conclusion
5-Hydrazinylquinoline is a compound of significant interest due to its foundational role in the synthesis of novel bioactive molecules. This guide has consolidated the key physicochemical properties, emphasizing the enhanced stability and solubility of its dihydrochloride salt. The provided data on its thermal, molecular, and spectroscopic characteristics, alongside standardized experimental workflows, serves as a reliable resource for researchers. A thorough grasp of these properties is not merely academic; it is essential for optimizing reaction conditions, ensuring the reproducibility of experimental results, and ultimately accelerating the discovery and development of new quinoline-based therapeutics.
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